![molecular formula C18H14N4S B2942095 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1203141-65-4](/img/structure/B2942095.png)

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

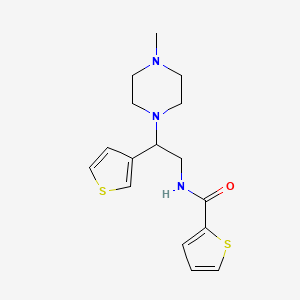

“2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” is a novel compound that has been synthesized and characterized for various biological and pharmaceutical applications. It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as valuable heterocyclic scaffolds in organic synthesis and medicinal chemistry . These compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In one study, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis

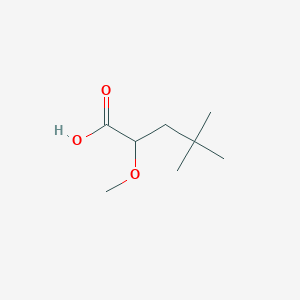

The molecular formula of “this compound” is C18H14N4S, and its molecular weight is 318.4. The structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Purine Analogues as Amplifiers of Phleomycin : This study discusses the reaction of imidazo[1,2-a]pyridine derivatives with various alkyl halides, including their activities as amplifiers of phleomycin against E. coli. The focus is on the chemical properties and synthesis of these compounds (Brown, Danckwerts, Grigg, & Iwai, 1979).

- Crystal Correlation and Anticholinesterase Potential : This paper investigates imidazo[1,2-a]pyridine-based derivatives, highlighting their structural features through single crystal X-ray diffraction studies. These compounds are explored for their potential as acetylcholinesterase (AChE) inhibitors, relevant in the context of heart and circulatory failure treatments (Kwong et al., 2019).

Antimicrobial Applications

- Antimicrobial Agents Synthesis : This research synthesizes new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, testing their antimicrobial activities against various bacteria including Staphylococcus aureus. The study observes that the substituents on the phenyl groups influence the antimicrobial activity of these derivatives (Al‐Tel & Al‐Qawasmeh, 2010).

Antiviral and Antitumor Effects

- Inhibitors of Human Rhinovirus : This paper discusses the design and preparation of imidazo[1,2-a]pyridines as antiviral agents, specifically as inhibitors of human rhinovirus. The study focuses on the stereospecific synthesis and the antiviral activity of these compounds (Hamdouchi et al., 1999).

- New Benzimidazoles and Their Antitumor Effects : This study synthesizes a series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives with a benzimidazole moiety. These compounds are evaluated for their antitumor activity against various cancer cell lines, demonstrating significant results (El‐All et al., 2015).

Miscellaneous Applications

- Synthesis of Novel Compounds : Discusses the synthesis of novel imidazo[1,2-a]pyrimidine compounds, detailing the process and characterizing the structures by NMR and IR techniques. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Liu, 2013).

- Preparation of 2-Aminopyridines : This paper describes various methods for producing 2-aminopyridines, a key precursor for the construction of the imidazo[1,2-a]pyridine structure. The study highlights a novel method for direct oxidizing of the methyl group in these compounds, offering a more efficient approach (Lifshits, Ostapchuk, & Brel, 2015).

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, involved in numerous biological processes .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The exact interaction would depend on the specific target and the chemical structure of the derivative .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The exact pathways would depend on the specific targets of the compound.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact effects would depend on the specific targets and mode of action of the compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Direcciones Futuras

The future directions for “2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse bioactivity, these compounds could be further optimized and evaluated for their potential as therapeutic agents .

Propiedades

IUPAC Name |

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZOQUVEHHBXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)

![N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2942015.png)

![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)

![5-(Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)